N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
Description
N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic compound featuring a benzotriazinone core linked to a hexanamide chain with a 4-acetylphenyl substituent. This structure positions it within a class of molecules explored for modulating biological targets such as GPR139, a G-protein-coupled receptor implicated in neurological disorders .
Properties
IUPAC Name |
N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15(26)16-10-12-17(13-11-16)22-20(27)9-3-2-6-14-25-21(28)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKYWXSPZAOEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:
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Formation of the Benzotriazine Core:
- Starting with an appropriate aromatic amine, the benzotriazine core can be synthesized through a series of diazotization and cyclization reactions.
- Reaction conditions: The diazotization is usually carried out in an acidic medium at low temperatures, followed by cyclization under basic conditions.
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Attachment of the Hexanamide Chain:
- The hexanamide chain can be introduced through an amide coupling reaction using hexanoic acid or its derivatives.
- Reaction conditions: This step often requires the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and may be carried out in an organic solvent like dichloromethane.
Scientific Research Applications
N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.
Pathways Involved: The pathways can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on BH40922 data.
Table 2: Functional Comparison of Benzotriazinone Derivatives
Research Findings and Implications
- Structural Isomerism : The 3-acetyl vs. 4-acetyl substitution (as in BH40922) could lead to divergent binding modes in receptor-ligand interactions, warranting molecular docking studies .
- Limitations : Absence of direct pharmacological data for the target molecule necessitates further experimental validation of its activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
